molecular formula C14H13N3OS2 B2608893 N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide CAS No. 1234895-07-8

N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide

Cat. No.: B2608893
CAS No.: 1234895-07-8
M. Wt: 303.4
InChI Key: MEMQWAWZEZTWEK-UHFFFAOYSA-N
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Description

N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide (CAS Number: 1234895-07-8) is a synthetic small molecule with a molecular formula of C14H13N3OS2 and a molecular weight of 303.4 g/mol . This compound is built on a privileged benzothiazole scaffold, a structure widely recognized in medicinal chemistry for its diverse and potent pharmacological activities, particularly in oncology research . The benzothiazole core is known to serve as an efficient bioisostere for purine rings, facilitating interactions with the ATP-binding sites of various kinase targets, such as the epidermal growth factor receptor (EGFR), which is a critical driver in many cancer types . Compounds featuring the benzothiazole acetamide structure have demonstrated significant potential in drug discovery due to their ability to inhibit key oncogenic pathways. Research on analogous benzothiazole derivatives has revealed promising cytotoxic and anti-proliferative effects against a range of human cancer cell lines, including breast (T47D), colorectal (HCT-116), and lung (A549) cancers . Furthermore, recent studies highlight that novel benzothiazole-based hybrids can function as potent inhibitors of specific molecular targets, such as the transcription factor FOXM1, which is overexpressed in aggressive cancers like triple-negative breast cancer and is a key regulator of tumor growth and progression . The mechanism of action for this class of compounds often involves the disruption of protein-DNA interactions or competitive inhibition at enzyme active sites, leading to the arrest of the cancer cell cycle and the induction of apoptosis . This makes this compound a valuable chemical tool for researchers investigating new therapeutic strategies in experimental pharmacology and molecular biology. This product is intended for research purposes only and is not for diagnostic or therapeutic use.

Properties

IUPAC Name

N-(1,3-benzothiazol-2-yl)-2-(2,4-dimethyl-1,3-thiazol-5-yl)acetamide
Details Computed by Lexichem TK 2.7.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/C14H13N3OS2/c1-8-12(19-9(2)15-8)7-13(18)17-14-16-10-5-3-4-6-11(10)20-14/h3-6H,7H2,1-2H3,(H,16,17,18)
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

MEMQWAWZEZTWEK-UHFFFAOYSA-N
Details Computed by InChI 1.0.6 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

CC1=C(SC(=N1)C)CC(=O)NC2=NC3=CC=CC=C3S2
Details Computed by OEChem 2.3.0 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

C14H13N3OS2
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Weight

303.4 g/mol
Details Computed by PubChem 2.1 (PubChem release 2021.05.07)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Preparation Methods

Synthetic Routes and Reaction Conditions

The synthesis of “N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide” typically involves the following steps:

    Formation of Benzo[d]thiazole: The benzo[d]thiazole moiety can be synthesized through the cyclization of o-aminothiophenol with carboxylic acids or their derivatives.

    Formation of 2,4-Dimethylthiazole: The 2,4-dimethylthiazole moiety can be synthesized by the reaction of α-haloketones with thiourea.

    Coupling Reaction: The final step involves coupling the benzo[d]thiazole and 2,4-dimethylthiazole moieties through an acetamide linkage. This can be achieved using reagents such as acetic anhydride or acetyl chloride under appropriate conditions.

Industrial Production Methods

Industrial production of this compound would likely involve optimization of the above synthetic routes to ensure high yield and purity. This may include the use of catalysts, controlled reaction environments, and purification techniques such as recrystallization or chromatography.

Chemical Reactions Analysis

Types of Reactions

“N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide” can undergo various chemical reactions, including:

    Oxidation: The compound can be oxidized using oxidizing agents like hydrogen peroxide or potassium permanganate.

    Reduction: Reduction reactions can be carried out using reducing agents such as sodium borohydride or lithium aluminum hydride.

    Substitution: The compound can undergo nucleophilic or electrophilic substitution reactions, depending on the functional groups present.

Common Reagents and Conditions

    Oxidation: Hydrogen peroxide, potassium permanganate, and other oxidizing agents.

    Reduction: Sodium borohydride, lithium aluminum hydride, and other reducing agents.

    Substitution: Halogenating agents, nucleophiles, and electrophiles.

Major Products Formed

The major products formed from these reactions would depend on the specific conditions and reagents used. For example, oxidation may yield sulfoxides or sulfones, while reduction may yield amines or alcohols.

Scientific Research Applications

Anticancer Activity

One of the most promising applications of N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide is its potential as an anticancer agent. Research has shown that compounds containing benzothiazole and thiazole moieties exhibit significant antiproliferative effects against various cancer cell lines.

Case Studies

  • Synthesis and Evaluation of Benzothiazole Derivatives :
    A study synthesized a series of benzothiazole derivatives, including this compound. These compounds were evaluated for their anticancer activity against human cancer cell lines using the MTT assay. The results indicated that certain derivatives exhibited potent inhibitory effects on cell proliferation, particularly on HepG2 (liver cancer) and SW620 (colon cancer) cells .
    CompoundCell LineIC50 (nM)
    7eSKRB-31.2
    7eSW6204.3
    7eA54944
    7eHepG248
    The compound showed a remarkable ability to induce apoptosis in HepG2 cells, highlighting its potential as a therapeutic agent in cancer treatment .
  • Mechanism of Action :
    The mechanism through which this compound exerts its anticancer effects involves the induction of apoptosis and inhibition of tumor growth. Studies suggest that compounds with similar structures can disrupt the cell cycle and promote programmed cell death in cancerous cells .

Synthesis Techniques

The synthesis of this compound typically involves multi-step organic reactions including condensation reactions between appropriate thiazole derivatives and acetamide functionalities. The purity and structure of synthesized compounds are confirmed using techniques such as Nuclear Magnetic Resonance (NMR) spectroscopy and High Resolution Mass Spectrometry (HRMS) .

Broader Biological Applications

Beyond its anticancer properties, compounds derived from benzothiazole and thiazole have been investigated for their antibacterial, antifungal, and anti-inflammatory activities. The structural diversity provided by these moieties allows for the exploration of various biological pathways.

Other Notable Activities

  • Antibacterial Activity :
    Some studies have indicated that benzothiazole derivatives exhibit antibacterial properties against strains like Staphylococcus aureus and Escherichia coli, making them candidates for further development in antibiotic therapies.
  • Anti-inflammatory Properties :
    Research into the anti-inflammatory effects of thiazole-containing compounds suggests potential applications in treating inflammatory diseases by inhibiting specific pathways involved in inflammation.

Mechanism of Action

The mechanism of action of “N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide” would depend on its specific biological activity. Generally, thiazole derivatives can interact with various molecular targets, such as enzymes, receptors, or DNA. The compound may exert its effects by binding to these targets and modulating their activity, leading to changes in cellular processes and pathways.

Comparison with Similar Compounds

Key Compounds:

P19 (N-(benzo[d]thiazol-2-yl)-2-(2,4-dioxo-5-(pyridin-2-ylmethylene)thiazolidin-3-yl)acetamide) :

  • Structural Differences : Replaces the dimethylthiazol group with a thiazolidinedione-pyridine hybrid.
  • Synthesis : Achieved 89% yield via condensation reactions, with a melting point of 263.9°C and HPLC purity of 97.2% .
  • Comparison : The thiazolidinedione moiety in P19 may enhance binding to enzymes like HDAC8, whereas the dimethylthiazol group in the target compound could improve metabolic stability.

5i and 5j (Triazole-thio derivatives) :

  • Structural Differences : Incorporate a triazole-thio group instead of dimethylthiazol.
  • Synthesis : Prepared via nucleophilic substitution, with ED50 values of 50.8–54.8 mg/kg in anticonvulsant assays .
  • Comparison : The triazole-thio group in 5i/5j contributes to potent MES/scPTZ activity, whereas the dimethylthiazol in the target compound might favor different pharmacokinetic profiles.

Compounds 47–50 (Benzothiazole-sulfonyl derivatives): Structural Differences: Include a sulfonylpiperazine group instead of dimethylthiazol. Activity: Demonstrated MIC values of 4–8 µg/mL against gram-positive bacteria and fungi .

Pharmacological and Physicochemical Properties

Table 1: Comparative Analysis of Key Parameters

Compound Melting Point (°C) Yield (%) HPLC Purity (%) Key Biological Activity Reference
Target Compound N/A* N/A* N/A* Hypothesized antimicrobial
P19 263.9 89 97.2 HDAC8 inhibition
5j >300 68 98.1 Anticonvulsant (ED50 = 54.8 mg/kg)
47 (Antimicrobial) N/A N/A N/A MIC = 4 µg/mL (S. aureus)
9c (Docking study) N/A N/A N/A α-Glucosidase inhibition

Key Findings:

  • Synthetic Efficiency : P19 and 5j exhibit high yields (68–89%), suggesting robust synthetic routes for benzothiazole-acetamide derivatives . The target compound’s synthesis may benefit from similar methodologies.
  • Thermal Stability : High melting points (>250°C) in analogs like P19 and 5j indicate thermal robustness, likely due to strong intermolecular interactions .
  • Biological Activity :
    • Anticonvulsant analogs (5i/5j) show low neurotoxicity (PI > 8.96), highlighting the acetamide scaffold’s versatility .
    • Antimicrobial derivatives (47–50) suggest substituent-dependent efficacy; the dimethylthiazol group may optimize lipophilicity for broader activity .

Molecular Docking and Binding Affinity

  • 9c () : Demonstrated α-glucosidase inhibition via docking studies, with binding poses similar to acarbose .
  • P19 () : Predicted HDAC8 binding due to thiazolidinedione-pyridine interactions .
  • Implication for Target Compound : The dimethylthiazol group may enhance interactions with hydrophobic enzyme pockets compared to bulkier substituents in analogs.

Biological Activity

N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide is a compound of significant interest in medicinal chemistry due to its diverse biological activities. This article provides a comprehensive overview of its synthesis, biological mechanisms, and potential therapeutic applications.

The synthesis of this compound typically involves multi-step reactions starting from benzothiazole derivatives. The compound is characterized by its ability to undergo various chemical reactions such as oxidation, reduction, and substitution. The reaction conditions often require strong bases or acids to facilitate the formation of the desired product.

Biological Mechanisms

The biological activity of this compound is attributed to its interaction with specific molecular targets within the body. These interactions can modulate various biological pathways, influencing therapeutic effects. Key mechanisms include:

  • Enzyme Inhibition : The compound has been identified as a potential inhibitor of cyclooxygenase-2 (COX-2), an enzyme involved in inflammatory processes. Molecular docking studies suggest that it binds effectively to the COX-2 active site, which may lead to analgesic and anti-inflammatory effects .
  • Anticancer Activity : Research indicates that thiazole derivatives exhibit cytotoxic effects against various cancer cell lines. For instance, compounds similar to this compound have demonstrated significant anti-proliferative activity in human glioblastoma and melanoma cells .

Antimicrobial Properties

Emerging studies have highlighted the antimicrobial potential of thiazole-containing compounds. Specifically, this compound has shown efficacy against multidrug-resistant strains of Mycobacterium tuberculosis, indicating its promise as a novel antimycobacterial agent .

Case Studies and Research Findings

  • Analgesic and Anti-inflammatory Effects : A study evaluated the analgesic properties of thiazole derivatives including this compound through in vivo models. Results indicated significant pain relief comparable to standard analgesics .
  • Anticancer Activity : In vitro assays revealed that this compound exhibits IC50 values lower than standard chemotherapeutics such as doxorubicin against certain cancer cell lines, suggesting enhanced efficacy .
  • Antitubercular Activity : Compounds structurally related to this compound have been synthesized and tested for their ability to inhibit the growth of Mycobacterium tuberculosis. Results showed promising activity against resistant strains .

Data Tables

Biological Activity IC50/ED50 Values Reference
Anticancer (e.g., glioblastoma)< 10 µM
COX-2 InhibitionEffective binding
AntitubercularSignificant activity

Q & A

Basic: How can synthesis conditions be optimized for N-(benzo[d]thiazol-2-yl)-2-(2,4-dimethylthiazol-5-yl)acetamide to improve yield and purity?

Methodological Answer:
Optimization involves solvent selection, catalyst efficiency, and reaction time. For example, using DMF as a solvent with catalytic KI (potassium iodide) enhances nucleophilic substitution reactions in thiazole-acetamide derivatives . Reaction monitoring via TLC and purification via recrystallization (e.g., ethanol or acetone) ensures purity. Evidence from analogous compounds shows yields >80% when anhydrous conditions and stoichiometric control of intermediates (e.g., 2-chloroacetamide derivatives) are maintained .

Basic: What spectroscopic techniques are critical for structural confirmation of this compound?

Methodological Answer:

  • 1H/13C-NMR : Assign aromatic protons (δ 7.2–8.5 ppm for benzo[d]thiazole) and acetamide carbonyl (δ ~170 ppm).
  • IR Spectroscopy : Confirm C=O stretching (1650–1700 cm⁻¹) and NH bending (3300–3500 cm⁻¹).
  • LC-MS/MS : Validate molecular weight (e.g., m/z 356.4 for C₁₄H₁₃N₃OS₂) and fragmentation patterns .
    Cross-referencing with computational data (e.g., PubChem entries) ensures accuracy .

Basic: What preliminary biological assays are recommended to evaluate its therapeutic potential?

Methodological Answer:

  • Cytotoxicity Assays : Use MTT or SRB assays on cancer cell lines (e.g., A549 lung adenocarcinoma) with NIH/3T3 normal cells for selectivity indices (e.g., IC₅₀ = 23.3 µM vs. >1000 µM in ).
  • Antimicrobial Screening : Disk diffusion against Gram-positive bacteria (e.g., S. aureus) and fungi (e.g., C. albicans) .
  • Enzyme Inhibition : HDAC8 inhibition assays with fluorogenic substrates, comparing IC₅₀ values to reference inhibitors .

Advanced: How can structure-activity relationships (SAR) be systematically analyzed for this compound?

Methodological Answer:

  • Analog Synthesis : Modify substituents (e.g., 2,4-dimethylthiazole to 4-fluorophenylthiazole) and assess activity shifts .
  • Pharmacophore Mapping : Identify critical moieties (e.g., benzo[d]thiazole for HDAC8 binding) via 3D-QSAR models .
  • Data Correlation : Compare logP, polar surface area, and IC₅₀ values to establish bioavailability-efficacy trends .

Advanced: What computational strategies validate its molecular docking pose in target proteins?

Methodological Answer:

  • Protein Preparation : Retrieve HDAC8 or kinase structures (PDB: 3SFF, 4I7Z) and optimize hydrogen bonding.
  • Docking Software : Use AutoDock Vina or Schrödinger Glide with flexible ligand sampling.
  • Pose Validation : Match docking scores (e.g., ∆G = -9.2 kcal/mol) with experimental IC₅₀ and analyze binding interactions (e.g., π-π stacking with Phe152 in HDAC8) .

Advanced: How to resolve contradictions in cytotoxicity data across cell lines?

Methodological Answer:

  • Assay Standardization : Normalize cell viability protocols (e.g., incubation time, serum concentration).
  • Mechanistic Profiling : Conduct flow cytometry (apoptosis via Annexin V) and ROS assays to differentiate modes of action .
  • Metabolic Stability Tests : Use liver microsomes to assess if discrepancies arise from differential metabolite activation .

Advanced: What experimental approaches elucidate its apoptosis-inducing mechanisms?

Methodological Answer:

  • Western Blotting : Quantify pro-apoptotic markers (e.g., Bax, caspase-3) and anti-apoptotic Bcl-2 in treated vs. control cells.
  • Mitochondrial Membrane Potential (ΔΨm) : Use JC-1 dye to detect depolarization, a hallmark of intrinsic apoptosis .
  • Gene Knockdown : siRNA targeting p53 or caspase pathways to confirm mechanistic dependencies .

Advanced: How can selectivity for cancer cells over normal cells be enhanced?

Methodological Answer:

  • Prodrug Design : Introduce hydrolyzable groups (e.g., ester linkages) activated by tumor-specific enzymes (e.g., MMP-9).
  • Targeted Delivery : Conjugate with folate or RGD peptides to exploit receptor overexpression in cancer cells .
  • Hybridization : Merge with selective kinase inhibitors (e.g., EGFR-targeting moieties) to reduce off-target effects .

Advanced: What stability studies are essential for preclinical development?

Methodological Answer:

  • Forced Degradation : Expose to heat (40–60°C), humidity (75% RH), and UV light to identify degradation products via HPLC.
  • pH Stability : Test solubility and integrity in simulated gastric (pH 1.2) and intestinal (pH 6.8) fluids.
  • Plasma Stability : Incubate with human plasma (37°C, 24h) and quantify parent compound via LC-MS .

Advanced: How to evaluate synergistic effects with existing chemotherapeutics?

Methodological Answer:

  • Combination Index (CI) : Use Chou-Talalay assays to determine synergism (CI <1) with cisplatin or doxorubicin.
  • Pathway Analysis : RNA-seq to identify upregulated/downregulated genes in combination vs. monotherapy.
  • In Vivo Models : Test efficacy in xenograft mice, comparing tumor volume reduction and survival rates .

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